molecular formula C12H16ClNO B8589675 1-(6-Chloro-pyridin-3-yl)-heptan-1-one

1-(6-Chloro-pyridin-3-yl)-heptan-1-one

Cat. No.: B8589675
M. Wt: 225.71 g/mol
InChI Key: YEKOITXUGRXPPU-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-yl)-heptan-1-one is a ketone derivative featuring a 6-chloropyridin-3-yl group attached to a heptanone chain. The compound’s structure combines a heteroaromatic pyridine ring with a hydrophobic aliphatic chain, which may influence its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)heptan-1-one

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-12(13)14-9-10/h7-9H,2-6H2,1H3

InChI Key

YEKOITXUGRXPPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(6-Chloro-pyridin-3-yl)-heptan-1-one with analogous compounds from the provided evidence, focusing on structural, synthetic, and spectroscopic differences.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of 1-(6-Chloro-pyridin-3-yl)-heptan-1-one and Analogues

Compound Name Chain Length Key Substituents Molecular Formula Molar Mass (g/mol) Functional Groups
1-(6-Chloro-pyridin-3-yl)-heptan-1-one (Target) Heptanone None C₁₂H₁₄ClNO 225.7 (calculated) Ketone, 6-chloropyridine
1-(6-Chloro-pyridin-3-yl)-3-(4-BOC-piperazin-1-yl)-butan-1-one Butanone 4-BOC-piperazin-1-yl C₁₈H₂₆ClN₃O₃ 367.87 Ketone, 6-chloropyridine, BOC-protected piperazine
1-((S)-1-((R)-1-phenylethyl)azetidin-2-yl)heptan-1-one Heptanone Azetidine, phenylethyl Not provided Not provided Ketone, azetidine, chiral centers

Key Observations:

  • Chain Length: The target compound’s heptanone chain (C7) enhances lipophilicity compared to the butanone (C4) chain in the BOC-piperazine derivative . This difference may influence membrane permeability in biological systems.
  • Chirality: The azetidine-containing analogue features stereocenters ([α]²⁰D = −10.81°), unlike the achiral target compound, which lacks such groups. Chirality in could impact enantioselective interactions in catalysis or drug design.
Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Name Physical State Melting Point (°C) Optical Rotation ([α]²⁰D) Key IR/NMR Peaks
Target Compound Likely oil Not reported None (achiral) IR: ~1705 cm⁻¹ (C=O)
BOC-Piperazine Derivative Solid Not reported Not reported NMR: δ 5.21 (s, CH₂), aromatic protons (δ 7.49–9.50) *
Azetidine Derivative Pale yellow oil Not applicable −10.81° (CHCl₃) IR: 1705 cm⁻¹ (C=O), 2957–2855 cm⁻¹ (C-H)

*Note: NMR data from corresponds to a structurally distinct compound but illustrates typical aromatic/alkyl proton signatures.

Key Insights:

  • The target compound’s IR spectrum would resemble ’s ketone peak at 1705 cm⁻¹.
  • The absence of chiral centers simplifies purification compared to , which requires enantioselective techniques (e.g., LUX-1 column chromatography).

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